molecular formula C8H8N2O3S B585226 Zonisamide-13C2-15N CAS No. 1188265-58-8

Zonisamide-13C2-15N

Cat. No.: B585226
CAS No.: 1188265-58-8
M. Wt: 215.21 g/mol
InChI Key: UBQNRHZMVUUOMG-VDWPWFDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zonisamide-13C2,15N is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of zonisamide, an anticonvulsant medication used to treat epilepsy. The compound contains two carbon atoms labeled with carbon-13 and one nitrogen atom labeled with nitrogen-15, making it useful for various analytical and research purposes .

Mechanism of Action

Target of Action

Zonisamide-13C2-15N, a variant of Zonisamide, primarily targets voltage-sensitive sodium channels and T-type calcium channels in neurons . It also interacts with GABA receptors and carbonic anhydrase isoforms I, II, and V .

Mode of Action

this compound selectively inhibits the repeated firing of sodium channels and reduces voltage-sensitive T-type calcium currents . This inhibition suppresses neuronal hypersynchronization, a key factor in seizure activity . Additionally, it may bind allosterically to GABA receptors, inhibiting the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .

Biochemical Pathways

this compound affects several biochemical pathways. By inhibiting sodium and calcium channels, it reduces neuronal excitability and suppresses seizure activity . Its interaction with GABA receptors and carbonic anhydrase can influence neurotransmitter levels and pH regulation within neurons .

Pharmacokinetics

this compound is rapidly and completely absorbed, and it has a long half-life, which allows for less frequent dosing . As it is metabolized by cytochrome p450, liver enzyme-inducing drugs can increase its clearance .

Result of Action

The primary result of this compound’s action is the reduction of seizure frequency. By inhibiting neuronal hyperexcitability, it can effectively manage various types of seizures . Additionally, it has been shown to have neuroprotective effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs, particularly those that induce liver enzymes, can affect its metabolism and clearance

Safety and Hazards

Zonisamide-13C2-15N may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Biochemical Analysis

Biochemical Properties

Zonisamide-13C2-15N operates via a mechanism of action akin to Zonisamide itself . It functions as a sodium channel blocker, diminishing neuronal excitability and reducing seizure activity . Additionally, there is speculation that this compound may serve as a carbonic anhydrase inhibitor, thereby influencing brain pH regulation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate diabetic cardiomyopathy by inhibiting endoplasmic reticulum stress . In another study, switching from Zonisamide to perampanel improved the frequency of seizures caused by hyperthermia in Dravet syndrome .

Molecular Mechanism

This compound selectively inhibits the repeated firing of sodium channels in mouse embryo spinal cord neurons and inhibits spontaneous channel firing when used at concentrations greater than 10 μg/ml . In rat cerebral cortex neurons, this compound inhibits T-type calcium channels with a maximum reduction of 60% of the calcium current .

Temporal Effects in Laboratory Settings

It has been suggested that this compound possesses a more favorable therapeutic index than most other antiepileptic drugs .

Dosage Effects in Animal Models

In mice, this compound has anticonvulsant activity against maximal electroshock seizure (MES) and pentylenetetrazole-induced maximal, but not minimal, seizures . The effective dosages in these studies were 19.6, 9.3, and >500 mg/kg, respectively .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. It is known that this compound inhibits H. pylori recombinant carbonic anhydrase (CA) and the human CA isoforms I, II, and V .

Transport and Distribution

It is known that this compound functions as a sodium channel blocker, which may influence its distribution within cells .

Subcellular Localization

Given its role as a sodium channel blocker, it is likely that it localizes to areas of the cell where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zonisamide-13C2,15N involves the incorporation of stable isotopes into the zonisamide molecule. The process typically starts with the synthesis of 1,2-benzisoxazole-13C2-3-methanesulfonamide-15N, which is then further processed to obtain the final product . The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods

Industrial production of Zonisamide-13C2,15N follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is common to verify the isotopic labeling and purity .

Chemical Reactions Analysis

Types of Reactions

Zonisamide-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and for developing new applications .

Common Reagents and Conditions

Common reagents used in the reactions of Zonisamide-13C2,15N include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of Zonisamide-13C2,15N depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2-benzoxazol-3-yl(113C)methane(15N)sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i5+1,7+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQNRHZMVUUOMG-VDWPWFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[13C](=NO2)[13CH2]S(=O)(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-58-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188265-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zonisamide-13C2-15N
Reactant of Route 2
Reactant of Route 2
Zonisamide-13C2-15N
Reactant of Route 3
Zonisamide-13C2-15N
Reactant of Route 4
Zonisamide-13C2-15N
Reactant of Route 5
Zonisamide-13C2-15N
Reactant of Route 6
Zonisamide-13C2-15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.